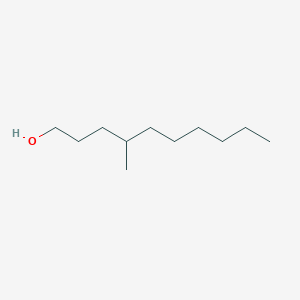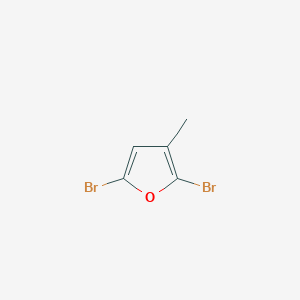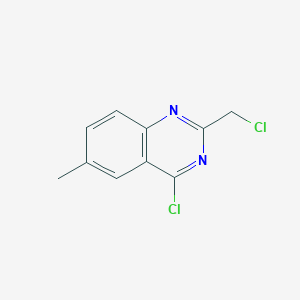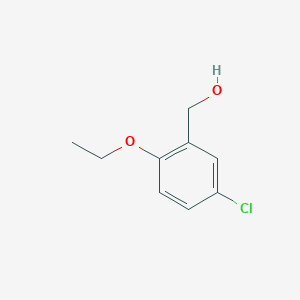
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is an organic compound characterized by the presence of a chlorine atom, a pyridine ring, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde typically involves the reaction of 3-chloropyridine with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-3-(3-pyridinyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(3-pyridinyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-pyridinyl)-2-propenal or 3-amino-3-(3-pyridinyl)-2-propenal.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes by forming adducts with their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Imidacloprid: Another neonicotinoid insecticide with structural similarities.
Uniqueness
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike thiacloprid and imidacloprid, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
(Z)-3-chloro-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C8H6ClNO/c9-8(3-5-11)7-2-1-4-10-6-7/h1-6H/b8-3- |
InChI-Schlüssel |
HCHAABAWDWGELE-BAQGIRSFSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=C/C=O)/Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)



![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)


![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
